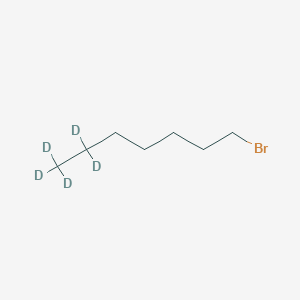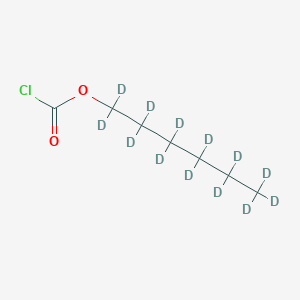![molecular formula C12H17N5O4 B12398858 (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleosides This compound is structurally characterized by a purine base attached to a sugar moiety, which is a common feature in many biologically significant molecules such as nucleotides and nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Deprotection and Functional Group Modification: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl and methylamino groups through selective chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes and acids), reduced derivatives (dihydropurines), and various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in DNA and RNA synthesis and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of novel pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
2’-Deoxyadenosine: A nucleoside analog with a deoxyribose sugar instead of the oxolane ring.
Vidarabine: An antiviral nucleoside analog with a similar structure but different functional groups.
Uniqueness
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylamino groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C12H17N5O4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8?,11+,12+/m0/s1 |
InChI-Schlüssel |
MENGSHYAALOLNT-IWGDBUMESA-N |
Isomerische SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
Kanonische SMILES |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






pyrimidine-2,4-dione](/img/structure/B12398814.png)



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
